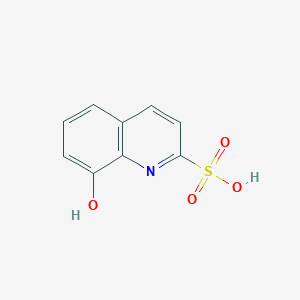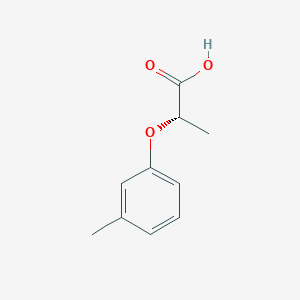![molecular formula C18H23N2+ B261540 1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
1-Methyl-2-[4-(diethylamino)styryl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[4-(diethylamino)styryl]pyridinium (also known as di-4-ANEPPS) is a fluorescent voltage-sensitive dye widely used in scientific research for the detection of changes in membrane potential. This dye has been extensively used in the field of neuroscience, cardiology, and electrophysiology. The unique properties of di-4-ANEPPS make it an ideal candidate for the study of cellular processes that involve changes in membrane potential.
作用機序
Di-4-ANEPPS works by binding to the lipid bilayer of the cell membrane. The dye is sensitive to changes in membrane potential and undergoes a change in fluorescence intensity when the membrane potential changes. This change in fluorescence can be detected using a fluorescence microscope or a spectrofluorometer. The mechanism of action of di-4-ANEPPS is well understood, making it a reliable tool for researchers.
Biochemical and Physiological Effects:
Di-4-ANEPPS has no known biochemical or physiological effects on cells. It does not alter membrane potential or interfere with ion channels. The dye is non-toxic and does not affect cell viability. This makes it an ideal tool for long-term experiments.
実験室実験の利点と制限
One of the main advantages of di-4-ANEPPS is its high sensitivity to changes in membrane potential. It can detect changes in membrane potential as small as 0.1 mV. The dye is also compatible with a wide range of cell types, making it a versatile tool for researchers. However, di-4-ANEPPS has some limitations. It is sensitive to photobleaching, which can limit the duration of experiments. The dye is also sensitive to changes in temperature and pH, which can affect the accuracy of measurements.
将来の方向性
There are several future directions for the use of di-4-ANEPPS in scientific research. One area of interest is the study of the effects of drugs on ion channels. Di-4-ANEPPS can be used to investigate the mechanisms of action of drugs that affect ion channels, which could lead to the development of new therapeutics. Another area of interest is the study of the effects of aging on membrane potential. Di-4-ANEPPS can be used to investigate changes in membrane potential that occur with age, which could lead to a better understanding of age-related diseases. Finally, di-4-ANEPPS could be used in the development of new biosensors for the detection of changes in membrane potential in real-time.
Conclusion:
Di-4-ANEPPS is a valuable tool for the study of changes in membrane potential in various cell types. Its unique properties make it an ideal candidate for scientific research. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry. The dye has no known biochemical or physiological effects on cells and is non-toxic. However, it does have some limitations, such as sensitivity to photobleaching and changes in temperature and pH. There are several future directions for the use of di-4-ANEPPS in scientific research, including the study of the effects of drugs on ion channels and the development of new biosensors.
合成法
The synthesis of di-4-ANEPPS involves the reaction of 4-(diethylamino)benzaldehyde with 2-bromomethyl pyridine, followed by the addition of methyl iodide. The final product is obtained through purification using column chromatography. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Di-4-ANEPPS is widely used in scientific research to study changes in membrane potential in various cell types. It has been used to study the action potential in neurons, cardiac cells, and smooth muscle cells. The dye can be used in both in vitro and in vivo experiments, making it a versatile tool for researchers. Di-4-ANEPPS has also been used to study the effects of drugs on membrane potential and to investigate the mechanisms of action of various ion channels.
特性
製品名 |
1-Methyl-2-[4-(diethylamino)styryl]pyridinium |
|---|---|
分子式 |
C18H23N2+ |
分子量 |
267.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3/h6-15H,4-5H2,1-3H3/q+1 |
InChIキー |
BOXNHJXFMYFAFC-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)



